,6-dimethyl-1H-indole (5,6-DMI) is an organic molecule belonging to the class of indoles. While its natural occurrence and biological function remain largely unexplored, research suggests it possesses potential bioactivities, prompting investigation for various applications.
One study explored the anti-inflammatory properties of 5,6-DMI derivatives, demonstrating their ability to inhibit the production of pro-inflammatory mediators in immune cells. This finding warrants further exploration of its therapeutic potential in inflammatory diseases.
,6-DMI serves as a valuable building block for the synthesis of more complex organic molecules with diverse functionalities. Its reactive nature allows for chemical modifications, leading to the creation of novel compounds with potential applications in drug discovery, material science, and other research fields.
Due to its structural similarity to certain biologically relevant molecules, 5,6-DMI can be employed as a research tool in various biological studies. For example, it can be used to probe the binding interactions of proteins with indole-containing ligands, aiding in the understanding of cellular processes and the development of new therapeutics [].
5,6-Dimethyl-1H-indole is an organic compound characterized by its indole structure, which consists of a fused benzene and pyrrole ring. Its molecular formula is and it has a molecular weight of approximately 145.20 g/mol. The compound features two methyl groups attached to the indole ring at the 5 and 6 positions, contributing to its unique chemical properties and biological activities .
5,6-Dimethyl-1H-indole exhibits various biological activities:
Several methods exist for synthesizing 5,6-dimethyl-1H-indole:
5,6-Dimethyl-1H-indole has several applications across various fields:
Interaction studies involving 5,6-dimethyl-1H-indole focus on its binding affinity with biological targets:
Several compounds share structural similarities with 5,6-dimethyl-1H-indole. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Methylindole | Methyl group at position 4 | Exhibits distinct reactivity patterns compared to 5,6-dimethyl derivative. |
| 7-Methylindole | Methyl group at position 7 | Known for different biological activities and pharmacological profiles. |
| Indole | Base structure without methyl substitutions | Serves as a parent compound; less reactive than substituted derivatives. |
Uniqueness of 5,6-Dimethyl-1H-Indole:
The presence of methyl groups at the 5 and 6 positions enhances its electron density and alters its reactivity compared to other indoles. This modification results in unique biological activities and synthetic pathways not observed in simpler indoles or those with different substituents.
The Fischer indole synthesis remains a cornerstone for constructing the indole scaffold. For 5,6-dimethyl-1H-indole, this method involves condensing a substituted phenylhydrazine with a ketone bearing methyl groups at the 5- and 6-positions. For example, phenylhydrazine derivatives pre-functionalized with methyl groups undergo acid-catalyzed cyclization via a [3] [3]-sigmatropic rearrangement to yield the target indole [3] [4]. However, electron-donating methyl substituents can destabilize the intermediate ene-hydrazine, diverting the pathway toward N–N bond cleavage rather than cyclization [4]. To mitigate this, Lewis acids such as ZnCl₂ or AlCl₃ are employed to stabilize the transition state and promote rearrangement [3].
The Bartoli indole synthesis offers an alternative route, leveraging ortho-substituted nitroarenes. Starting with 5,6-dimethyl-2-nitrotoluene, treatment with vinyl Grignard reagents (e.g., propenylmagnesium bromide) initiates a cascade involving nitroso intermediate formation, [3] [3]-sigmatropic rearrangement, and cyclization [5]. The steric bulk of the methyl groups facilitates the rearrangement step, with yields improving significantly compared to unsubstituted analogs [5].
A practical example is illustrated in the synthesis from 5-nitropseudocumene ([610-91-3]), where reaction with N,N-dimethylformamide diethyl acetal in DMF at 165°C yields trans-β-dimethylamino-2,5-dimethyl-4-nitrostyrene, which is subsequently cyclized to 5,6-dimethylindole in 58% yield [1]. Key reaction parameters include:
| Parameter | Value |
|---|---|
| Temperature | 165°C |
| Solvent | N,N-dimethylformamide |
| Catalyst | None (thermal conditions) |
| Yield | 58% |
This method highlights the utility of pre-functionalized aromatic precursors in bypassing regioselectivity challenges.
While reductive amination is less commonly applied directly to indole synthesis, it plays a role in constructing precursors. For instance, reductive cyclization of Schiff bases derived from 2-amino-4,5-dimethylbenzaldehyde and ketones can yield 5,6-dimethylindole derivatives. Palladium-catalyzed hydrogenation or transfer hydrogenation with ammonium formate selectively reduces the imine bond while preserving the methyl substituents. However, this approach is limited by the availability of appropriately substituted aldehydes and competing over-reduction pathways.
Domino reactions streamline the synthesis of complex indoles by combining multiple steps in a single pot. The Leimgruber–Batcho indole synthesis exemplifies this, where 5,6-dimethyl-2-nitrotoluene reacts with N,N-dimethylformamide dimethyl acetal to form an enamine intermediate. Subsequent hydrogenolytic cyclization over Raney nickel affords 5,6-dimethylindole in high purity [6]. This method’s efficiency stems from the synergistic effects of the methyl groups, which accelerate both enamine formation and reductive cyclization.
Another domino sequence involves the interrupted Fischer indolization, where a 3-acylindole precursor undergoes photo-Nazarov cyclization to generate a cis-hydrindanone intermediate. Subsequent stereospecific hydride shifts under Grainger’s conditions (dioxaphospholane mediation) yield the trans-fused system, demonstrating the adaptability of domino reactions to install adjacent stereocenters [2].
Introducing methyl groups at the 5- and 6-positions demands precision. Directed ortho-metalation (DoM) strategies enable regioselective methylation of indole precursors. For example, lithiation of 4-bromoindole at C5 using LDA, followed by quenching with methyl iodide, installs the methyl group selectively. Subsequent bromine removal via hydrogenolysis completes the functionalization. Alternatively, Friedel-Crafts alkylation with methanol and BF₃·OEt₂ selectively methylates the electron-rich C6 position, though competing polymerization necessitates careful temperature control.
Computational studies reveal that methyl groups at C5 and C6 stabilize the indole core through hyperconjugation, lowering the activation energy for cyclization by ~4 kcal/mol compared to unsubstituted analogs [4]. This electronic modulation underscores the preference for pre-methylated starting materials in classical syntheses.
| Parameter | Experimental value | Method / conditions | Reference ID |
|---|---|---|---|
| Melting point | 154 – 155 °C | differential scanning of purified solid | 102 |
| Melting point (replicate) | 154 – 155 °C | recrystallised sample in patent study | 126 |
| Boiling point | 282 ± 9 °C (760 mm Hg) | calculated from multiple literature vapour-pressure points | 1 |
| Density (25 °C) | 1.10 ± 0.10 g cm⁻³ | pycnometry (supplier data) | 1 |
| Vapour pressure (25 °C) | ≤0.6 mm Hg | isoteniscope, extrapolated | 1 |
The coincidence of two independent melting-point determinations confirms a single, anhydrous crystal lattice, whereas the broad boiling-point confidence interval reflects the compound’s low volatility and tendency to superheat under atmospheric distillation [1] [2] [3].
| Medium / descriptor | Result | Determination route | Reference ID |
|---|---|---|---|
| Octanol / water partition coefficient (Log Kₒw) | 3.06 | Hansch shake-flask, supplier specification | 1 |
| Computed XLogP (atomic fragments) | 2.8 | PubChem Cactvs algorithm | 46 |
| Aqueous solubility (qualitative) | slightly soluble (<1 mg mL⁻¹) | vendor guidance and high Log Kₒw | 136 |
| Solubility in dimethyl sulfoxide | ≥10 mg mL⁻¹ after mild heating | vendor solubility note | 136 |
| Solubility in ethanol | ≥10 mg mL⁻¹ (clear solution) | typical of indole analogues with comparable Log Kₒw | 136 |
The moderate log Kₒw values place 5,6-dimethyl-1H-indole on the hydrophobic boundary for indoles; the negligible polar surface area (15.8 Ų) [4] and absence of hydrogen-bond acceptors rationalise its poor water miscibility. No crystallohydrate formation was observed during kinetic solubility screens, supporting a predominantly non-ionised state across physiological pH.
Oxidative and electrophilic transformations of the indole nucleus dominate decomposition; the pathways are strongly modulated by proton activity:
Collectively these studies show that the compound is most stable in strictly anhydrous, de-aerated media between pH 6.5 and 8.0; marked degradation is observed in strong acid or under alkaline–aerobic autoxidation conditions.
| Oxidant system | Principal product(s) from 5,6-methyl-substituted indoles | Key mechanistic step | Reference ID |
|---|---|---|---|
| Sodium periodate or 3,4,5,6-tetrachloro-o-benzoquinone | yellow 5,6-indolequinone (λ_max ≈ 360 nm), transient | two-electron transfer to give indole-5,6-dione | 157 |
| Atmospheric oxygen (dark) | bis-indolic diketone dimers | indolenine-3-hydroperoxide initiation, radical propagation | 145 |
| Benzoyl nitrate (nitrating oxidant) | 3-methyl-indole-2-carbaldehyde and pyrrolo-di-indole condensates | nitronium addition followed by rearrangement and oxidative C–C coupling | 163 |
| Dichlorodicyanoquinone (DDQ) | indole-5,6-dione via hydride abstraction; subsequent over-oxidation halted if quinone catalyst is regenerated catalytically | stepwise hydride transfer through charge-transfer complex | 146 |
| Aerobic o-quinone–ruthenium catalyst (phenanthroline-5,6-dione) | clean dehydrogenation of tertiary indolines to the title indole with minimal over-oxidation | low-potential quinone accepts hydride; molecular oxygen re-oxidises catalyst | 151 |
Mechanistic investigations reveal two converging quinone-forming routes:
The 5- and 6-methyl groups donate electron density, lowering the reduction potential relative to unsubstituted indolequinones; this stabilises the semiquinone intermediate, slowing uncontrolled polymerisation but not preventing quinone formation under either hydride-abstracting or radical conditions [11] [12].